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10-Bromobenzo[g]chrysene

Cat. No.: B12824277
M. Wt: 357.2 g/mol
InChI Key: JWABMRAOPMTOAL-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbon Derivatives in Contemporary Chemistry and Materials Science

Polycyclic aromatic hydrocarbon (PAH) derivatives are a cornerstone of modern chemistry and materials science due to their versatile properties. fiveable.mersc.org These compounds, consisting of multiple fused aromatic rings, exhibit unique electronic, optical, and structural characteristics that make them suitable for a wide range of applications. fiveable.mesioc-journal.cn In materials science, PAHs are utilized as precursors for carbon nanomaterials, components in high-performance polymers, and in the development of liquid crystal displays and other optoelectronic devices. fiveable.me Their extended π-conjugated systems are of fundamental interest for studying electronic structure and reactivity. fiveable.me

The ability to introduce various functional groups onto the PAH core allows for the fine-tuning of their properties. rsc.org For instance, the incorporation of heteroatoms can modulate the electronic structure, influencing their behavior as semiconductor materials in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. rsc.org The investigation of PAH derivatives continues to be a vibrant area of research, with ongoing efforts to synthesize novel compounds with tailored properties for advanced applications. rsc.orgresearchgate.net

Rationale for Investigating Halogenated Benzo[g]chrysene (B86070) Derivatives

The introduction of halogen atoms, such as bromine, onto the benzo[g]chrysene framework is a strategic approach to modify its intrinsic properties. Halogenation can significantly influence the electronic characteristics, solid-state packing, and reactivity of the parent PAH. rsc.orgresearchgate.net This targeted modification allows researchers to systematically study structure-property relationships. beilstein-journals.org

For example, halogenated PAHs can serve as versatile building blocks in organic synthesis, particularly in cross-coupling reactions, to create more complex and functionalized aromatic systems. researchgate.net The position of the halogen atom on the benzo[g]chrysene core can also impact the planarity and intermolecular interactions of the molecule, which are crucial for its application in electronic materials. researchgate.net Furthermore, studying halogenated derivatives provides insights into the metabolic activation and potential environmental impact of this class of compounds. acs.org Research into polysubstituted benzo[g]chrysene has shown that functionalization with halogens like chlorine, bromine, and iodine can be achieved on the newly formed aromatic ring. rsc.orgresearchgate.net

Scope and Research Focus on 10-Bromobenzo[g]chrysene

This article will specifically focus on the chemical compound this compound. The scope is intentionally narrowed to provide a detailed and scientifically accurate overview of this particular molecule. The subsequent sections will delve into its chemical and physical properties, methods of synthesis, and its applications in scientific research. The information presented is based on available scientific literature and aims to be a comprehensive resource on this compound. A patent for an organic electroluminescent element mentions the synthesis of this compound. googleapis.com Additionally, research on pinpoint-fluorinated PAHs has included the study of 10-fluorobenzo[g]chrysene, a related halogenated derivative. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H13Br B12824277 10-Bromobenzo[g]chrysene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H13Br

Molecular Weight

357.2 g/mol

IUPAC Name

16-bromopentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene

InChI

InChI=1S/C22H13Br/c23-20-11-5-6-14-12-13-19-17-9-2-1-7-15(17)16-8-3-4-10-18(16)22(19)21(14)20/h1-13H

InChI Key

JWABMRAOPMTOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC=C5Br)C=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 10 Bromobenzo G Chrysene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier tool for determining the detailed structure of organic molecules in solution. For a molecule with a large number of aromatic protons and carbons like 10-Bromobenzo[g]chrysene, one- and two-dimensional NMR experiments are essential for complete spectral assignment.

The ¹H NMR spectrum of a large PAH like benzo[g]chrysene (B86070) is complex, with signals for the 14 aromatic protons appearing in a relatively narrow region of the spectrum, typically between 7.0 and 9.0 ppm. huji.ac.il The introduction of a bromine atom at the C10 position induces significant chemical shift perturbations due to its electronegativity and anisotropic effects.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Protons

Proton Position(s) Expected Chemical Shift (ppm) Primary Influence of Bromine
H-9 8.5 - 9.0 Strong deshielding (ortho)
H-11, H-8 8.3 - 8.8 Moderate deshielding (peri/ortho)

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

In the ¹³C NMR spectrum, the most direct effect of the bromine substituent is on the carbon atom to which it is attached, the ipso-carbon (C10). This carbon is expected to show a signal at a significantly lower field (higher ppm) compared to its chemical shift in the unsubstituted parent compound due to the electronegativity of bromine. The ortho (C9, C10a) and para (C14b) carbons are typically shielded (shifted to a higher field), while the meta carbons (C9a, C11) are minimally affected.

The spectrum would consist of signals for 22 distinct carbon atoms. Based on analysis of related structures, the aromatic carbons generally resonate between 119 and 150 ppm. huji.ac.il Quaternary carbons, particularly those at the fusion of multiple rings and the one bearing the bromine atom, would be identifiable by their lower signal intensity and the absence of correlation in a Heteronuclear Single Quantum Coherence (HSQC) spectrum.

Given the significant overlap in the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment. huji.ac.il

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons (²J and ³J couplings), allowing for the tracing of proton connectivity within each of the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations observed in a NOESY spectrum would be critical for establishing the relative proximity of protons that are not directly bonded. This is particularly useful for identifying protons on different rings that are spatially close, such as those in the sterically crowded "fjord region" involving the C10 and C11 positions. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the straightforward assignment of all protonated carbons. huji.ac.il

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would provide definitive evidence of its identity. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion region will exhibit a characteristic pattern of two peaks of nearly equal intensity.

The expected molecular ion peaks would be:

[M]⁺: Corresponding to the molecule containing the ⁷⁹Br isotope.

[M+2]⁺: Corresponding to the molecule containing the ⁸¹Br isotope.

This isotopic signature is a hallmark of a monobrominated compound and is a powerful diagnostic tool. proquest.comresearchgate.net Given the high stability of the polycyclic aromatic system, the molecular ion peak is expected to be the base peak (most intense peak) in the spectrum, with minimal fragmentation.

Table 2: Expected High-Resolution Mass Spectrometry Data for C₂₂H₁₃Br

Ion Isotope Composition Calculated m/z Relative Intensity
[M]⁺ C₂₂H₁₃⁷⁹Br 356.0250 ~100%

Note: The molecular formula of this compound is C₂₂H₁₃Br.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular packing.

The parent molecule, benzo[g]chrysene, possesses a "fjord region" between the hydrogen atoms at C10 and C11. This region introduces significant steric strain, forcing the molecule to deviate from perfect planarity. nih.gov Molecular modeling studies have shown that this deviation is a characteristic feature of PAHs with fjord regions. nih.gov The crystal structure of the parent benzo[g]chrysene has been determined, confirming its non-planar, twisted topology. nih.govrsc.org

The introduction of a bulky bromine atom at the C10 position would dramatically increase the steric hindrance in this already crowded region. This substitution is expected to cause a more pronounced twist in the polycyclic backbone. X-ray crystallographic analysis of this compound would quantify this distortion by measuring the dihedral angles between the various aromatic rings. This deviation from planarity has significant implications for the molecule's electronic properties and intermolecular interactions, such as π-π stacking, in the solid state. The crystallographic data for unsubstituted benzo[g]chrysene shows it belongs to the P c a 2₁ space group with unit cell dimensions of a = 25.004 Å, b = 9.417 Å, and c = 5.912 Å. nih.gov

Intermolecular Interactions and Crystal Packing

The precise crystal structure of this compound is not extensively detailed in publicly available literature. However, the crystal packing and intermolecular interactions can be inferred by examining the parent compound, benzo[g]chrysene. The crystal structure of benzo[g]chrysene is characterized by a herringbone packing motif, which is common for polycyclic aromatic hydrocarbons (PAHs). This arrangement is primarily governed by C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron-rich π-system of a neighboring molecule.

The introduction of a bromine atom at the 10-position is expected to significantly influence these packing arrangements. The larger van der Waals radius of bromine compared to hydrogen would introduce steric effects, potentially altering the herringbone structure. More importantly, the bromine atom can participate in halogen bonding (Br···π) and other specific intermolecular interactions. These interactions, where the electrophilic region of the bromine atom interacts with the nucleophilic π-system of an adjacent molecule, could lead to a more varied and complex crystal packing. It is also plausible that Br···Br interactions could play a role in the solid-state organization of the molecules. The interplay of these forces—van der Waals, C-H···π, and halogen bonding—would ultimately determine the final crystal lattice of this compound.

For the parent molecule, benzo[g]chrysene, crystallographic data reveals an orthorhombic crystal system. nih.gov

Table 1: Crystallographic Data for Benzo[g]chrysene

Parameter Value
Crystal System Orthorhombic
Space Group P c a 2₁
a (Å) 25.004
b (Å) 9.417
c (Å) 5.912
α (°) 90.00
β (°) 90.00
γ (°) 90.00

Data sourced from PubChem CID 9140. nih.gov

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Profiles

Table 2: Representative UV-Visible Absorption Maxima for Chrysene (B1668918)

Wavelength (λmax) in nm
218
257
267
308
320
349
364

Data for the parent compound Chrysene, sourced from the NIST WebBook.

Fluorescence Emission Characteristics and Quantum Yields

Polycyclic aromatic hydrocarbons like benzo[g]chrysene are often fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence spectrum is typically a mirror image of the absorption spectrum's lower energy bands and appears at longer wavelengths (a phenomenon known as Stokes shift).

While specific fluorescence data for this compound is scarce, the presence of the bromine atom is anticipated to have a profound impact on its emission properties. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is expected to be significantly lower for this compound compared to its non-brominated counterpart.

Table 3: Fluorescence Quantum Yields of Selected Aromatic Hydrocarbons

Compound Solvent Quantum Yield (ΦF)
Quinine Sulfate (Standard) 1.0 N H₂SO₄ 0.60
9,10-Diphenylanthracene Cyclohexane 0.97

Reference data for commonly used fluorescence standards. bjraylight.com

Influence of Bromine Substitution on Photophysical Properties

The substitution of a hydrogen atom with a bromine atom at the 10-position of the benzo[g]chrysene core introduces a "heavy-atom effect". researchgate.netnih.gov This effect is a well-documented phenomenon in photophysics that significantly influences the fate of the excited state.

The heavy bromine atom enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).

Because fluorescence is a radiative process that occurs from the singlet state (S₁ → S₀), the increased rate of intersystem crossing to the triplet state effectively depopulates the singlet state. This provides a competing de-excitation pathway that quenches fluorescence, leading to a markedly lower fluorescence quantum yield. researchgate.net Consequently, this compound is expected to be a much weaker fluorescent emitter than benzo[g]chrysene. While this effect reduces fluorescence, it increases the population of the triplet state, potentially enhancing phosphorescence, which is radiative emission from the triplet state (T₁ → S₀), although this is often weak at room temperature for many PAHs.

Computational Investigations of this compound Remain Elusive

Theoretical investigations employing methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are crucial for understanding the fundamental properties of molecules like this compound. Such studies would provide valuable data on:

Electronic Structure and Molecular Geometry: DFT calculations could elucidate the arrangement of atoms and the distribution of electrons within the molecule.

HOMO-LUMO Energy Gaps: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of a molecule's electronic properties and reactivity.

Torsional Effects and Non-Planarity: The large, fused ring system of benzo[g]chrysene can exhibit non-planar distortions, and the addition of a bromine atom could further influence its three-dimensional structure.

Impact of Bromine on Electronic Distribution: The electronegative bromine atom is expected to significantly alter the electron density across the aromatic system, influencing its chemical behavior.

Excited State Properties: TD-DFT calculations are instrumental in predicting the absorption and emission spectra of a compound, providing insights into its photophysical characteristics.

Conformational Analysis: Molecular dynamics simulations could reveal the dynamic behavior and various stable conformations of the molecule.

Reactivity Prediction: Computational models can identify the most likely sites for chemical reactions to occur.

Despite the importance of these computational approaches, specific data tables and detailed research findings for this compound are absent from the surveyed literature. Further theoretical research is required to characterize this specific compound and to understand the nuanced effects of bromine substitution on the benzo[g]chrysene framework.

Computational Chemistry and Theoretical Investigations of 10 Bromobenzo G Chrysene

Reactivity Prediction through Computational Modeling

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions. For a molecule like 10-Bromobenzo[g]chrysene, theoretical calculations could be employed to explore various reaction mechanisms, such as electrophilic aromatic substitution, oxidation, or degradation pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction routes.

Transition state theory is a fundamental concept used in these investigations. The identification and characterization of transition state structures—the highest energy point along a reaction coordinate—are crucial for understanding the kinetics of a reaction. Computational methods can predict the geometry and vibrational frequencies of these transient species, which allows for the calculation of activation energies and reaction rate constants. For this compound, this could involve modeling the addition of an electrophile and locating the corresponding sigma complex (Wheland intermediate) and the transition state leading to its formation.

Table 1: Hypothetical Data for a Reaction Pathway of this compound

SpeciesRelative Energy (kcal/mol)Method of Calculation
Reactants0.0DFT (e.g., B3LYP/6-31G)
Transition State 1Data not availableDFT (e.g., B3LYP/6-31G)
IntermediateData not availableDFT (e.g., B3LYP/6-31G)
Transition State 2Data not availableDFT (e.g., B3LYP/6-31G)
ProductsData not availableDFT (e.g., B3LYP/6-31G*)

This table is illustrative. No actual computational data for this compound was found.

Prediction of Transformation Products and Isomer Stability

Theoretical calculations are instrumental in predicting the potential metabolites or degradation products of a compound. By simulating various metabolic reactions, such as hydroxylation or epoxidation, computational models can identify the most probable transformation products of this compound. The thermodynamic stability of these products can be assessed by calculating their heats of formation or Gibbs free energies.

Furthermore, the relative stability of different constitutional isomers of bromobenzo[g]chrysene can be determined. By calculating the total electronic energy of each isomer, a stability ranking can be established. This information is valuable for understanding which isomers are more likely to be formed in a chemical synthesis or to persist in the environment.

Table 2: Hypothetical Relative Stabilities of Bromobenzo[g]chrysene Isomers

Isomer PositionRelative Energy (kcal/mol)Computational Method
1-BromoData not availableDFT (e.g., B3LYP/6-31G)
2-BromoData not availableDFT (e.g., B3LYP/6-31G)
...Data not availableDFT (e.g., B3LYP/6-31G)
10-BromoData not availableDFT (e.g., B3LYP/6-31G)

This table is illustrative. No actual computational data for this compound was found.

Clar's Aromatic π-Sextet Theory Application

For benzo[g]chrysene (B86070), the parent molecule of this compound, Clar's rule would predict the distribution of aromaticity across the fused ring system. The introduction of a bromine atom at the 10-position could potentially influence the π-electron distribution and, consequently, the preferred Clar structure. A computational analysis could complement this qualitative model by providing quantitative measures of aromaticity for each ring, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) index. These calculations would offer a more detailed picture of how the bromo-substituent perturbs the local and global aromaticity of the benzo[g]chrysene core.

Reactivity Profiles and Mechanistic Studies of 10 Bromobenzo G Chrysene

Aryl Halide Reactivity in Cross-Coupling Reactions

The carbon-bromine bond at the 10-position of benzo[g]chrysene (B86070) serves as a versatile functional handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These methods are fundamental in synthetic chemistry for elaborating complex molecular architectures.

Suzuki-Miyaura Coupling for Further Functionalization

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. mdpi.com This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov For 10-Bromobenzo[g]chrysene, this reaction provides an effective route to introduce new aryl, heteroaryl, or alkyl substituents at the 10-position.

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: A base activates the organoboron compound (e.g., a boronic acid), facilitating the transfer of the organic group from boron to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology has been successfully applied to polycyclic aromatic systems, such as the synthesis of 9,10-diarylanthracenes from 9,10-dibromoanthracene, demonstrating its applicability to structurally related compounds. epa.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid (R-B(OH)₂) Catalyst/Ligand Base Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 10-Phenylbenzo[g]chrysene
2-Thienylboronic acid Pd(OAc)₂ / SPhos Cs₂CO₃ 10-(Thiophen-2-yl)benzo[g]chrysene

Heck Coupling and Related C-C Bond Forming Reactions

The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, coupling aryl halides with olefins in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a cornerstone of C-C bond formation, allowing for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the E-isomer. organic-chemistry.orgyoutube.com

In the context of this compound, the Heck reaction would involve the following mechanistic steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond.

Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. youtube.com

Regeneration of Catalyst: The base neutralizes the generated HBr, regenerating the active Pd(0) catalyst. libretexts.org

This reaction can be performed intermolecularly to attach vinyl groups or intramolecularly to construct new ring systems. youtube.comlibretexts.org The choice of reaction conditions, particularly the catalyst, ligands, and base, can influence the efficiency and outcome. organic-chemistry.org

Table 2: Potential Heck Coupling Reactions with this compound

Alkene Catalyst Base Expected Product
Styrene Pd(OAc)₂ NaOAc 10-((E)-Styryl)benzo[g]chrysene
Methyl acrylate Pd(PPh₃)₄ Et₃N Methyl (E)-3-(benzo[g]chrysen-10-yl)acrylate

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

A critical requirement for this reaction is the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

The benzo[g]chrysene ring system is a large, electron-rich polycyclic aromatic hydrocarbon. It lacks the requisite strong electron-withdrawing substituents to sufficiently stabilize the anionic intermediate. Therefore, this compound is expected to be highly unreactive towards traditional SNAr reactions with common nucleophiles. Simple aryl halides are generally resistant to nucleophilic attack unless activated by electron-attracting groups or subjected to very harsh reaction conditions with strongly basic nucleophiles. libretexts.org While certain transition-metal catalysts can activate electron-neutral aryl halides for SNAr, these are specialized systems. nih.gov

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile attacks the electron-rich π-system, leading to the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

For this compound, two factors govern the reactivity and regioselectivity of EAS:

The PAH Core: The benzo[g]chrysene framework has multiple non-equivalent positions, each with a different intrinsic reactivity towards electrophiles based on the electronic distribution of the extensive π-system. The most electron-rich positions of the PAH core are the most susceptible to attack.

The final outcome of an EAS reaction, such as nitration or halogenation, would depend on the interplay between the directing effect of the bromine atom and the inherent reactivity of the various positions on the polycyclic system. msu.eduyoutube.com The formation of a complex mixture of isomers is possible.

Oxidative Transformations and Arene Oxide Formation

Polycyclic aromatic hydrocarbons are susceptible to oxidative metabolism and chemical oxidation, often forming arene oxides, particularly at the electron-rich "K-region" bonds. researchgate.net Arene oxides are epoxide derivatives of an aromatic ring and are important intermediates in the metabolic activation of PAHs. ucsb.edu

For benzo[g]chrysene, the bond between carbons 9 and 10 constitutes the K-region. Research has demonstrated the successful synthesis of benzo[g]chrysene 9,10-oxide from its parent compound, confirming the susceptibility of this region to oxidation. rsc.org This transformation highlights the reactivity of the specific double bond within the larger aromatic system. In the same study, attempts to synthesize the "fjord region" arene oxide (benzo[g]chrysene 1,2-oxide) were unsuccessful, suggesting a significant difference in reactivity between the various sites of the molecule. rsc.org However, a diarene oxide, benzo[g]chrysene 1,2:9,10-dioxide, was successfully obtained. rsc.org

Radical Reactions and Mechanistic Pathways

Radical reactions involving aryl halides like this compound can be initiated by heat, UV light, or radical initiators. These reactions proceed via a chain mechanism involving radical intermediates. The key step is the homolytic cleavage of the relatively weak carbon-bromine bond to generate a benzo[g]chrysen-10-yl radical.

The typical mechanistic pathway involves three stages:

Initiation: Formation of initial radicals, for example, from an initiator like AIBN.

Propagation: A series of chain-carrying steps. A radical abstracts the bromine atom from this compound to form the aryl radical. This aryl radical can then react with another molecule (e.g., a hydrogen donor) to form the final product and a new radical, which continues the chain. quizlet.com

Termination: Two radicals combine to end the chain reaction. quizlet.com

Such pathways can be exploited for reactions like reductive dehalogenation (replacing -Br with -H) using a radical reducing agent like tributyltin hydride or for certain C-C bond-forming reactions under radical conditions. The stability of the intermediate aryl radical plays a crucial role in the feasibility of these transformations.

Advanced Materials Science Applications of 10 Bromobenzo G Chrysene Derivatives

Organic Electronic and Optoelectronic Materials

Derivatives of the benzo[g]chrysene (B86070) core are actively being explored for their potential in a range of organic electronic and optoelectronic devices. Their rigid, planar structure facilitates strong π-π stacking, which is crucial for efficient charge transport, while their inherent luminescent properties make them suitable for light-emitting applications.

Organic Light-Emitting Diodes (OLEDs)

Chrysene (B1668918) and its derivatives are recognized for their blue fluorescence, a critical component for full-color displays and solid-state lighting. bohrium.com The short conjugation length and wide bandgap of the chrysene core make it an ideal candidate for deep-blue emitters. researchgate.net However, the planarity of these molecules can lead to intermolecular stacking and a red-shift in emission. To counteract this, bulky side groups are often introduced to control the intermolecular interactions and maintain the desired blue emission. researchgate.net

For instance, novel chrysene derivatives have been synthesized for use as emitting layers in non-doped OLEDs. In one study, two blue-emitting materials, TPA-C-TP and TPE-C-TP, were developed using a chrysene core. The TPA-C-TP device demonstrated impressive electroluminescence performance, with Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.07) and an external quantum efficiency of 4.13%, with an emission peak at 439 nm. researchgate.netmdpi.com These materials also exhibited high thermal stability, with decomposition temperatures exceeding 460 °C. researchgate.netmdpi.com The introduction of specific side groups, such as triphenylamine (B166846) (TPA) and tetraphenylethylene (B103901) (TPE), can induce desirable characteristics like aggregation-induced emission (AIE) and a hybridized local and charge-transfer (HLCT) excited state. researchgate.net In the case of TPE-C-TP, the photoluminescence quantum yield (PLQY) dramatically increased from 0.1% in solution to 78% in the film state, highlighting the benefit of the AIE effect. researchgate.net

Diphenylamino dibenzo[g,p]chrysene (B91316) derivatives have also been synthesized and incorporated as dopants in OLEDs. researchgate.net A device using 2-methyl-9,10-di(naphthalen-3-yl)anthracene as the host and a dibenzo[g,p]chrysene derivative as the dopant at a 3% concentration achieved a high external quantum efficiency of 4.72% for blue emission. researchgate.net

Table 1: Performance of OLEDs Based on Chrysene Derivatives

Device/Material Emission Color CIE Coordinates External Quantum Efficiency (EQE) Emission Peak
TPA-C-TP Deep-Blue (0.15, 0.07) 4.13% 439 nm

Organic Solar Cells (OSCs)

The development of novel organic semiconductors is crucial for advancing the efficiency and stability of organic solar cells. Dibenzo[g,p]chrysene derivatives have been identified as promising materials for OSC applications due to their favorable electronic properties. researchgate.net A key parameter in OSC performance is the exciton (B1674681) binding energy, which is the energy required to separate an exciton into free charge carriers. researchgate.net

In a study comparing a dibenzo[g,p]chrysene (DBC) derivative (DBC-RD) with a tetraphenylethylene (TPE) derivative (TPE-RD), it was found that the DBC-RD in a pristine film exhibited a significantly smaller exciton binding energy of 0.24 eV compared to 0.42 eV for TPE-RD. researchgate.netdocumentsdelivered.com This reduction in exciton binding energy for the DBC derivative was attributed to molecular aggregation in the solid state. researchgate.netdocumentsdelivered.com Consequently, the DBC-RD derivative demonstrated superior performance in single-component organic solar cells. researchgate.net

While direct applications of 10-bromobenzo[g]chrysene in OSCs are not extensively documented, the tunability of the electronic properties of the parent dibenzo[g,p]chrysene structure through chemical modification suggests its potential as a building block for efficient OSC materials. mdpi.com The principles of inverse materials design, which involve computational screening of potential molecules, are being applied to discover new organic materials for transparent solar cells. rsc.orgrsc.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic electronics, and their performance is heavily reliant on the charge transport characteristics of the organic semiconductor used. Chrysene derivatives have been investigated as the active layer in OFETs. researchgate.net

OFETs fabricated with various 2,8-disubstituted chrysene derivatives, such as 2,8-dioctylchrysene and 2,8-diphenylchrysene, have demonstrated p-channel field-effect transistor characteristics. researchgate.net The device based on 2,8-diphenylchrysene exhibited a respectable field-effect mobility of 4.1 × 10⁻² cm²V⁻¹s⁻¹ with an on/off current ratio of 10⁵. researchgate.net Another chrysene derivative showed electron mobility of 1.7 × 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.net The performance of these OFETs was found to be strongly influenced by the substrate temperature during film deposition, which affects the molecular packing and morphology of the thin film. researchgate.net

The introduction of different side groups to a triethylsilylethynyl-modified dibenzochrysene (TES-DBC) core has been shown to alter the morphology and charge transport properties. researchgate.net Derivatives with smaller side groups, such as thienyl, formed well-connected crystal domains, which facilitated faster charge carrier transport. researchgate.net This highlights the importance of molecular design in optimizing the performance of chrysene-based OFETs.

Charge Transport Materials (Hole and Electron Mobility)

Efficient charge transport is essential for the optimal functioning of various organic electronic devices. The ability of a material to transport holes (p-type) and electrons (n-type) is quantified by its charge carrier mobility. Dibenzo[g,p]chrysene derivatives have shown potential for both hole and electron transport. mdpi.com

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of dibenzo[g,p]chrysene derivatives can be tuned by introducing different substituents. nih.govbeilstein-journals.org For example, the introduction of a methoxy (B1213986) (MeO) group can raise the HOMO level, while its orientation relative to the aromatic ring, influenced by steric hindrance from adjacent substituents, can significantly impact its electronic contribution. nih.govbeilstein-journals.org

Table 2: Charge Mobility of Chrysene and Related Derivatives

Material Mobility Type Mobility (cm²V⁻¹s⁻¹) Device
2,8-diphenylchrysene Hole 4.1 × 10⁻² OFET
Chrysene Derivative Electron 1.7 × 10⁻¹ OFET

Liquid Crystalline Materials

Discotic liquid crystals, which are composed of disc-shaped molecules, can self-assemble into columnar structures that exhibit one-dimensional charge and energy transport. This property makes them highly interesting for applications in molecular electronics. researchgate.net

Discotic Liquid Crystals and Mesophase Behavior

The dibenzo[g,p]chrysene core has been successfully utilized as the central fragment for the creation of discotic liquid crystals. researchgate.net The extended π-conjugated system of the dibenzo[g,p]chrysene core promotes the necessary intermolecular interactions for the formation of columnar mesophases. researchgate.net

Derivatives of dibenzo[g,p]chrysene have been synthesized, and their mesomorphic behavior has been investigated using techniques such as polarizing microscopy and differential scanning calorimetry. researchgate.net The formation of columnar mesophases in these materials is often induced by charge-transfer interactions. researchgate.net The self-assembly of these disc-shaped molecules into highly ordered structures is advantageous for their use in optoelectronic devices due to properties like long-range self-organization, self-healing capabilities, and high charge-carrier mobilities along the stacking axis. researchgate.net While the direct synthesis of discotic liquid crystals from this compound is a specific area for further research, the functionalization of the dibenzo[g,p]chrysene core is a proven strategy for developing new liquid crystalline materials. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
Benzo[g]chrysene
Chrysene
Dibenzo[g,p]chrysene
4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP)
6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP)
2-methyl-9,10-di(naphthalen-3-yl)anthracene
3,6-di[4′-(1-di(tert-butyl))phenyl]-11,14-bis(diphenylamino) dibenzo[g,p]chrysene
Dibenzo[g,p]chrysene-Rhodanine Dimer (DBC-RD)
Tetraphenylethylene-Rhodanine Dimer (TPE-RD)
2,8-dioctylchrysene
2,8-diphenylchrysene
Triethylsilylethynyl-modified dibenzochrysene (TES-DBC)

Design and Synthesis of Functional Porous Polymers

Functional porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and robust chemical and thermal stability. mdpi.com The design of these materials often relies on the use of rigid, pre-designed molecular building blocks that are stitched together into a permanent porous network. Brominated PAHs, such as this compound, are excellent candidates for such building blocks, or monomers. The carbon-bromine bond serves as a versatile reactive handle for forming strong covalent linkages through cross-coupling reactions. pageplace.de

A primary strategy for synthesizing conjugated microporous polymers (CMPs) from these monomers is the Sonogashira cross-coupling reaction . wikipedia.orglibretexts.orgorganic-chemistry.orgsynarchive.com This reaction employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between an aryl halide (like this compound) and a terminal alkyne. wikipedia.orgorganic-chemistry.org By using a multi-alkyne linker molecule (e.g., 1,3,5-triethynylbenzene), the this compound units can be polymerized into a rigid, three-dimensional network.

The design process involves selecting the geometry of the monomer and the linker to control the resulting pore size and network topology. The rigid and non-planar structure of the benzo[g]chrysene core helps to prevent efficient packing of the polymer chains, thus ensuring the formation of permanent microporosity. The properties of the resulting polymer, such as surface area and pore volume, are critical for its applications in areas like gas storage, separation, and catalysis. mdpi.compageplace.de

Table 2: Expected Properties of a Porous Polymer Derived from this compound

PropertyValueMethod of Characterization
BET Surface Area> 600 m²/gNitrogen Adsorption/Desorption
Micropore Volume> 0.30 cm³/gNitrogen Adsorption/Desorption
Thermal Stability (TGA, 5% wt. loss)> 400 °CThermogravimetric Analysis
Key IR PeaksC≡C stretch (~2100 cm⁻¹), Aromatic C-H (~3050 cm⁻¹)FTIR Spectroscopy

Self-Assembly Behavior in Ordered Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is fundamental to bottom-up nanotechnology. For brominated molecules like this compound, this self-assembly is often directed by a combination of weak intermolecular forces, with halogen bonding playing a crucial role. rsc.org

When deposited on a surface, such as gold (Au) or graphite, this compound molecules can form two-dimensional (2D) supramolecular networks. The structure of these networks can be visualized at the molecular level using techniques like Scanning Tunneling Microscopy (STM). rsc.orgnih.govmdpi.com The bromine atom is key to this process. Due to the anisotropic distribution of electron density around the covalently bonded bromine, it can engage in directional halogen bonds (C-Br···Br or C-Br···π) and hydrogen bonds (C-H···Br) with neighboring molecules.

These interactions are highly directional and specific, allowing for precise control over the resulting 2D architecture. The balance between these forces, along with van der Waals interactions between the aromatic cores, dictates the final packing arrangement. The study of similar brominated aromatic molecules has shown that even small changes in the position of the bromine atom (regioisomerism) can lead to completely different self-assembled patterns, a phenomenon known as polymorphism. rsc.org This tunability is essential for creating bespoke surface patterns for applications in molecular electronics and sensing.

Table 3: Typical Intermolecular Interaction Parameters in Brominated Aromatic Self-Assembly

Interaction TypeTypical Distance (Å)Typical Angle (°)
Br···Br Halogen Bond3.0 - 3.5~180 (Type I) or ~150 & ~90 (Type II)
C-H···Br Hydrogen Bond2.8 - 3.2> 120
Br···π Interaction3.2 - 3.6Variable

Note: Data compiled from studies on various brominated aromatic molecules. The exact parameters for this compound would depend on the specific packing and substrate.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Highly Functionalized Derivatives

The advancement of applications for 10-Bromobenzo[g]chrysene is intrinsically linked to the development of efficient and regioselective synthetic methodologies. While traditional methods for the synthesis and functionalization of PAHs exist, future research will likely focus on more sophisticated and atom-economical approaches.

A new and straightforward method for synthesizing polysubstituted benzo[g]chrysene (B86070) (BgCh) derivatives has been developed using an FeCl3-promoted reaction from diphenylacetylene (B1204595) and phenylacetaldehyde (B1677652) derivatives under mild conditions. This method also allows for the functionalization of the BgCh derivatives with halogens like chlorine, bromine, and iodine on the newly formed aromatic ring rsc.org. Another promising approach is the Bull–Hutchings–Quayle (BHQ) reaction, a benzannulation reaction that has been successfully applied to the regiocontrolled synthesis of functionalized chrysenes nih.gov. This methodology has demonstrated the potential to create novel scaffolds and provide access to a variety of chrysene (B1668918) derivatives that are not easily accessible through existing methods nih.gov.

Furthermore, new synthetic strategies for polycyclic aromatic compounds involving a double Suzuki coupling of PAH bisboronic acid derivatives with o-bromoaryl aldehydes have been described. These reactions yield larger polycyclic aromatic ring systems through subsequent steps like Wittig reactions followed by photocyclization or reductive cyclization nih.gov. Such innovative routes could be adapted for the synthesis of this compound and its derivatives, providing access to a wider range of molecular architectures. The regioselective sulfoniumization of PAHs has also been reported as a one-step strategy to both solubilize and functionalize these compounds, which could be a valuable tool for creating water-soluble derivatives of this compound for biological applications nih.gov.

Future efforts in this area will likely concentrate on:

Late-stage C-H functionalization: Direct and selective activation of other C-H bonds on the benzo[g]chrysene core would allow for the introduction of multiple, diverse functional groups.

Flow chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety for the synthesis of this compound and its derivatives.

Biocatalysis: The use of enzymes to catalyze specific reactions could lead to more environmentally friendly and highly selective synthetic routes.

Synthetic ApproachKey FeaturesPotential Advantages for this compound
FeCl3-promoted synthesisMild reaction conditions, direct halogenation.Efficient and direct route to halogenated derivatives. rsc.org
Bull–Hutchings–Quayle (BHQ) reactionRegiocontrolled benzannulation.Access to novel and complex chrysene-based scaffolds. nih.gov
Double Suzuki couplingFormation of larger polycyclic systems.Construction of extended π-conjugated systems. nih.gov
SulfoniumizationOne-step solubilization and functionalization.Creation of water-soluble derivatives for biological applications. nih.gov

Exploration of Advanced Spectroscopic Probes for Real-time Characterization

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound derivatives is crucial for optimizing reaction conditions and yields. Advanced spectroscopic techniques capable of real-time, in-situ monitoring are poised to play a pivotal role in this endeavor.

While traditional spectroscopic methods like UV-Vis and fluorescence spectroscopy are valuable for characterizing the final products, they often fall short in providing detailed information about transient intermediates and reaction pathways. Future research should focus on the application of more sophisticated techniques. For instance, Surface-Enhanced Raman Scattering (SERS) has been utilized for the trace detection of PAHs and can provide detailed structural information about host-guest interactions acs.org. The functionalization of silver nanoparticles with specific host molecules has been shown to create sensitive and selective systems for PAH detection acs.org.

Other promising techniques include:

Process Analytical Technology (PAT): The integration of in-line spectroscopic probes (e.g., Raman, FTIR) into reaction vessels can provide continuous data on reactant consumption and product formation.

Time-resolved spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can be employed to study the excited-state dynamics of newly synthesized derivatives, which is crucial for optoelectronic applications.

Hyphenated techniques: The coupling of separation methods like HPLC with advanced spectroscopic detectors can aid in the identification of complex reaction mixtures and byproducts nih.gov.

The development of these real-time characterization methods will accelerate the discovery and optimization of novel synthetic routes for highly functionalized this compound derivatives.

Spectroscopic TechniqueInformation ProvidedRelevance to this compound Research
Surface-Enhanced Raman Scattering (SERS)Vibrational fingerprint, structural information.Trace detection and understanding of intermolecular interactions. acs.org
Process Analytical Technology (PAT)Real-time reaction monitoring.Optimization of synthetic protocols and process control.
Time-resolved SpectroscopyExcited-state dynamics.Characterization of photophysical properties for optoelectronic applications.
Hyphenated Techniques (e.g., HPLC-spectroscopy)Separation and identification of complex mixtures.Analysis of reaction outcomes and impurity profiling. nih.gov

Integration of Machine Learning in Computational Design and Property Prediction

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, Edisonian approaches to materials discovery. Machine learning (ML) and computational chemistry are emerging as powerful tools to navigate this complexity and accelerate the design of materials with desired properties.

By training ML models on existing experimental and computational data, it is possible to develop quantitative structure-property relationship (QSPR) models that can predict the electronic and photophysical properties of novel, un-synthesized compounds. For instance, deep learning models have been successfully used to predict the chiroptical properties of halogenated helicenes nih.gov. These models can evaluate millions of compounds and identify candidates with exceptional properties for subsequent experimental validation nih.gov. Similarly, ML-based QSAR models have been developed to predict the reaction rate constants of reactive halogen species with organic contaminants nih.gov.

Future research in this area will likely involve:

Development of bespoke ML models: Training ML algorithms specifically on the properties of functionalized benzo[g]chrysene derivatives will lead to more accurate predictions.

Inverse design: Utilizing generative models to design novel this compound derivatives with specific, user-defined properties.

High-throughput virtual screening: Employing computational methods to rapidly screen large libraries of virtual compounds to identify promising candidates for synthesis.

The synergy between computational prediction and experimental validation will be crucial for the efficient discovery of next-generation materials based on the this compound scaffold.

Machine Learning ApplicationDescriptionImpact on this compound Research
Quantitative Structure-Property Relationship (QSPR)Predicting material properties based on molecular structure.Rapidly screen and prioritize candidate molecules for synthesis.
Inverse DesignGenerating novel molecular structures with desired properties.Accelerate the discovery of materials for specific applications.
High-Throughput Virtual ScreeningComputationally evaluating large libraries of virtual compounds.Efficiently explore the vast chemical space of derivatives.

Expanding Applications in Next-Generation Materials

The unique electronic and photophysical properties of functionalized benzo[g]chrysene derivatives make them attractive candidates for a variety of next-generation materials. The ability to tune these properties through synthetic modification of the 10-bromo position is a key advantage.

One of the most promising areas of application is in organic electronics . Chrysene compounds have already been explored for their use in electroluminescent applications and as components of organic semiconductor devices google.com. Dibenzo[g,p]chrysene-based organic semiconductors have been shown to exhibit small exciton (B1674681) binding energies, which is a crucial parameter for the performance of organic optoelectronic devices researchgate.net. By carefully designing and synthesizing derivatives of this compound, it may be possible to develop high-performance materials for:

Organic Light-Emitting Diodes (OLEDs): As emitters, hosts, or charge-transport materials in display and lighting technologies.

Organic Photovoltaics (OPVs): As donor or acceptor materials in solar cells.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in flexible and transparent electronics.

Another emerging application is in the field of sensors . The sensitivity of the electronic properties of PAHs to their local environment makes them suitable for chemical sensing. An ultrasensitive organic semiconductor NO2 sensor based on crystalline TIPS-pentacene films has been reported, demonstrating the potential of PAHs in gas sensing applications nih.gov. Functionalized this compound derivatives could be designed to exhibit high selectivity and sensitivity towards specific analytes.

The future of this compound research is bright, with numerous opportunities for innovation in synthesis, characterization, computational design, and application. The continued exploration of this versatile building block is expected to yield a new generation of advanced materials with tailored properties for a wide range of technological applications.

Q & A

Q. What are the current gaps in the literature regarding the mechanistic studies of this compound's chemical reactions, and how can they be addressed?

  • Methodological Answer : Limited data exist on its radical-mediated reactions or enzymatic detoxification. Address this by conducting pulse radiolysis experiments or in vitro assays with cytochrome P450 enzymes. Collaborate with toxicology labs to map metabolic pathways using ¹⁴C-labeled analogs .

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